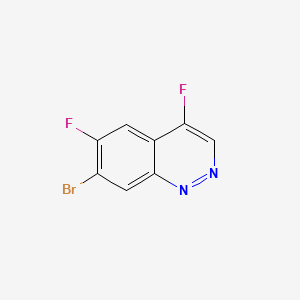

7-Bromo-4,6-difluorocinnoline

説明

7-Bromo-4,6-difluorocinnoline is a halogenated cinnoline derivative characterized by a bromine atom at position 7 and fluorine atoms at positions 4 and 4. Cinnolines are nitrogen-containing heterocyclic compounds with a fused benzene ring, making them structurally analogous to quinoline and isoquinoline. The substitution of halogens (Br, F) at specific positions modulates electronic properties, solubility, and reactivity, which are critical for applications in pharmaceuticals, agrochemicals, and materials science.

特性

分子式 |

C8H3BrF2N2 |

|---|---|

分子量 |

245.02 g/mol |

IUPAC名 |

7-bromo-4,6-difluorocinnoline |

InChI |

InChI=1S/C8H3BrF2N2/c9-5-2-8-4(1-6(5)10)7(11)3-12-13-8/h1-3H |

InChIキー |

SZFLOTSHXCTZNN-UHFFFAOYSA-N |

正規SMILES |

C1=C2C(=CC(=C1F)Br)N=NC=C2F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 7-Bromo-4,6-difluorocinnoline involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of 7-Bromo-4,6-difluorocinnoline often involves bulk custom synthesis and procurement . Companies like ChemScene provide this compound either in-stock or on a backordered basis, ensuring a steady supply for research and industrial applications.

化学反応の分析

Types of Reactions

7-Bromo-4,6-difluorocinnoline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Organoboron Compounds: Serve as coupling partners in the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted cinnoline derivatives.

科学的研究の応用

7-Bromo-4,6-difluorocinnoline has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research into its potential as a pharmacophore in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 7-Bromo-4,6-difluorocinnoline largely depends on its application. In chemical reactions, it acts as a reactive intermediate that can form new bonds through substitution or coupling reactions. The molecular targets and pathways involved are specific to the reactions and applications in which it is used .

類似化合物との比較

Comparison with Structural Analogs

Halogen-Substituted Cinnolines

7-Bromo-4,6-dichlorocinnoline

- Molecular Formula : C₈H₃BrCl₂N₂

- Molecular Weight : 277.93 g/mol

- Key Properties: Flash Point: Calculated via quantum chemical methods (CC-DPS), though specific values require subscription access . Synthesis: Chlorination steps often involve POCl₃ and DMF under heating (e.g., 110°C for 20 hours), as seen in analogous quinoline syntheses . Applications: Used as intermediates in kinase inhibitors or KRAS-targeting pharmaceuticals due to halogen-driven electronic effects .

7-Bromo-4,6-difluorocinnoline (Inferred Data)

- Molecular Formula : C₈H₃BrF₂N₂

- Molecular Weight : ~245.93 g/mol (estimated by replacing Cl with F).

- Key Differences :

Fluorinated Heterocycles with Similar Substituents

7-Bromo-4,5-difluoro-indolin-2-one

- Molecular Formula: C₈H₄BrF₂NO

- Key Features: Indole-derived structure with a ketone group. Reactivity: The electron-deficient aromatic ring facilitates nucleophilic substitution at bromine, similar to cinnolines .

- Applications: Potential use in anticancer agents, leveraging fluorine’s ability to enhance binding affinity .

7-Bromo-4,6-dichloro-8-fluoroquinazoline

- Molecular Formula : C₈H₃BrCl₂FN₂

- Key Differences: Quinazoline core (two nitrogen atoms in a six-membered ring) vs. cinnoline’s fused benzene-pyridazine system. Broader solubility in polar solvents due to additional nitrogen .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

*Estimated values based on halogen substitution trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。